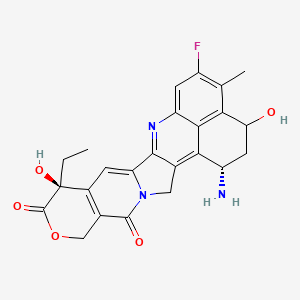

UM-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H22FN3O5 |

|---|---|

Molecular Weight |

451.4 g/mol |

IUPAC Name |

(10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione |

InChI |

InChI=1S/C24H22FN3O5/c1-3-24(32)12-4-16-21-10(7-28(16)22(30)11(12)8-33-23(24)31)19-14(26)6-17(29)18-9(2)13(25)5-15(27-21)20(18)19/h4-5,14,17,29,32H,3,6-8,26H2,1-2H3/t14-,17?,24-/m0/s1 |

InChI Key |

HYQWAOBFFAVLKH-SIYMQSIESA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CC(C6=C5C(=CC(=C6C)F)N=C4C3=C2)O)N)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CC(C6=C5C(=CC(=C6C)F)N=C4C3=C2)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Inquiry Regarding "UM-2 TUBE 2" Yields No Scientific or Technical Results

Initial investigations into the mechanism of "UM-2 TUBE 2" have returned no relevant information within scientific or technical databases. All search queries exclusively identify a commercially available electric scooter, the Anyhill this compound.

Extensive searches for "this compound TUBE 2" and related terms such as "mechanism of action," "signaling pathway," and "experimental protocols" have failed to produce any data related to a biological or chemical substance. The results consistently point to the Anyhill this compound electric scooter, with discussions focusing on its mechanical features, such as its braking system, motor, and tire specifications (tubeless or with an inner tube).

Due to the complete absence of scientific or technical information on a subject termed "this compound TUBE 2," it is not possible to provide the requested in-depth technical guide, quantitative data tables, or diagrams of signaling pathways or experimental workflows.

It is conceivable that "this compound TUBE 2" may be a highly novel or niche compound not yet documented in publicly accessible literature, an internal project code, or a misinterpretation of a different term. Without further clarifying information or alternative nomenclature, a detailed technical guide on its core mechanism cannot be generated.

The Principle of Tandem Ubiquitin Binding Entities (TUBEs): A Technical Guide

An in-depth technical guide on the core principles of Tandem Ubiquitin Binding Entities (TUBEs), with a focus on the entity sometimes referred to as TUBE 2. This guide is intended for researchers, scientists, and drug development professionals.

Abstract The study of protein ubiquitylation, a critical post-translational modification regulating a vast array of cellular processes, has been historically hindered by the transient and dynamic nature of ubiquitin chains on substrate proteins. Tandem Ubiquitin Binding Entities (TUBEs) are engineered molecular tools designed to overcome this challenge. Comprising multiple ubiquitin-binding domains (UBDs) joined by flexible linkers, TUBEs operate on the principle of avidity, exhibiting a dramatically increased affinity for polyubiquitin chains—up to a thousand times greater than that of a single UBD.[1][2] This high-affinity interaction effectively "traps" polyubiquitylated proteins, shielding them from both deubiquitylating enzymes (DUBs) and proteasomal degradation.[3][4] This protective mechanism allows for the robust isolation, enrichment, and analysis of ubiquitylated proteins from their native cellular environments. This guide details the core mechanism of TUBEs, presents quantitative binding data, outlines key experimental protocols, and illustrates their application in ubiquitin research and drug discovery, particularly in the context of targeted protein degradation.

Introduction to the Ubiquitin-Proteasome System (UPS)

The Ubiquitin-Proteasome System (UPS) is the principal mechanism for selective protein degradation in eukaryotic cells, playing a pivotal role in cellular homeostasis.[5] The process, known as ubiquitylation, involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that covalently attaches ubiquitin, an 8.5 kDa protein, to lysine residues on a substrate protein.[3][6] The formation of a polyubiquitin chain, typically linked via lysine 48 (K48), serves as a signal for the substrate to be recognized and degraded by the 26S proteasome.[5]

However, the ubiquitylation process is highly reversible, with DUBs constantly removing ubiquitin chains, creating a dynamic equilibrium.[1] This lability, coupled with the low abundance of many ubiquitylated species, makes their detection and characterization exceptionally challenging.[3][7] TUBEs were developed to stabilize and capture these transient protein states.[3]

The TUBE Principle: Core Mechanism and Structure

Tandem Ubiquitin Binding Entities are engineered proteins that consist of at least two UBDs connected by a flexible linker.[3] The design often utilizes four tandem Ubiquitin-Associated (UBA) domains from proteins like ubiquilin 1 or human HR23A.[3]

The core principle behind TUBE efficacy is avidity . While a single UBD binds to a ubiquitin moiety with relatively low affinity, linking multiple UBDs in a single molecule allows the TUBE to bind simultaneously to several ubiquitin units within a polyubiquitin chain. This cooperative, multi-point binding results in a much slower dissociation rate and a significantly higher overall affinity (a low nanomolar Kd) for the polyubiquitin chain.[4][7]

This high-affinity binding effectively sequesters the entire polyubiquitylated substrate in a stable complex. The TUBE acts as a protective shield, sterically hindering access to the ubiquitin chain by both DUBs and the proteasome's ubiquitin receptors.[3][4] This protection occurs even in the absence of chemical inhibitors, preserving the native ubiquitylation state of proteins in cell extracts.[1][3]

Various types of TUBEs exist. Pan-selective TUBEs , such as TUBE 2 (e.g., LifeSensors Cat. No. UM202), are designed to bind with high affinity to multiple polyubiquitin linkage types, including K48 and K63 chains.[2][7] In contrast, chain-selective TUBEs are engineered to preferentially bind a specific linkage type (e.g., K48-only or K63-only), enabling researchers to isolate and study substrates of specific signaling pathways.[4]

Quantitative Binding Characteristics

The enhanced binding affinity of TUBEs for polyubiquitin chains has been quantified using techniques such as Surface Plasmon Resonance (SPR).[3][6] Studies show that while single UBA domains have modest affinity for mono-ubiquitin, the tandem arrangement in TUBEs leads to a nanomolar affinity for tetra-ubiquitin chains.[3][7] This represents an affinity increase of up to 1000-fold.[2] Importantly, this high affinity is specific to ubiquitin; TUBEs show no detectable binding to other ubiquitin-like modifiers (Ubls) such as SUMO-1, -2, -3, or NEDD8.[3][6]

| Interacting Molecule | Binding Partner | Method | Dissociation Constant (Kd) | Reference |

| TUBE (Pan-Selective) | Polyubiquitin Chains | General | 1 - 10 nM | [4] |

| TUBE (hHR23A UBA x4) | Lys48 Tetra-Ubiquitin | SPR | ~28 nM | [3][6] |

| TUBE (hHR23A UBA x4) | Lys63 Tetra-Ubiquitin | SPR | ~30 nM | [3][6] |

| Single UBA Domain | Polyubiquitin Chains | General | μM range | [2][3] |

| TUBE (hHR23A UBA x4) | Mono-ubiquitin | SPR | ~100 μM | [3][6] |

| TUBE (hHR23A UBA x4) | SUMO-1, -2, -3, NEDD8 | SPR | No binding detected | [3][6] |

Applications in Research and Drug Development

Isolation and Enrichment of Ubiquitylated Proteins

The primary application of TUBEs is the efficient purification of polyubiquitylated proteins from cell and tissue lysates.[1][4] By adding affinity-tagged TUBEs (e.g., GST-TUBE or His6-TUBE) to a lysate, ubiquitylated proteins are captured and protected. The TUBE-substrate complexes can then be easily isolated using affinity chromatography, allowing for subsequent analysis by mass spectrometry to identify novel ubiquitylated substrates or by Western blot to validate the ubiquitylation of a specific protein of interest.[1][7]

Drug Discovery and PROTACs

TUBEs are invaluable tools in the development of Proteolysis Targeting Chimeras (PROTACs).[7][8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ligase, leading to its polyubiquitylation and subsequent destruction by the proteasome. A key step in validating a PROTAC's mechanism of action is confirming that it induces the polyubiquitylation of its target. TUBEs are used in both in vitro and cell-based assays to capture the ubiquitylated target protein, which can then be detected and quantified, providing direct evidence of PROTAC efficacy.[7]

Key Experimental Protocols

Protocol: Pull-Down of Ubiquitylated Proteins using GST-TUBEs

This protocol provides a general framework for enriching polyubiquitylated proteins from cell culture.[1]

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

-

Crucially, add GST-TUBE directly to the lysis buffer (concentration typically 10-20 µg per mg of total protein) to immediately protect ubiquitylated proteins upon cell disruption. No DUB or proteasome inhibitors are required.[1][4]

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

-

Capture:

-

Add glutathione-sepharose beads (pre-equilibrated in lysis buffer) to the clarified lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the GST-TUBE/substrate complexes to bind to the beads.

-

-

Washing:

-

Pellet the beads by gentle centrifugation.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the captured proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Analyze the eluate by Western blot using an anti-ubiquitin antibody to visualize the spectrum of captured proteins or with an antibody specific to a protein of interest to confirm its ubiquitylation.

-

Protocol: Analysis of Ubiquitin Binding by Surface Plasmon Resonance (SPR)

This protocol outlines the general steps for quantifying the binding kinetics between a TUBE and ubiquitin chains.[3][6]

-

Chip Preparation:

-

Use a sensor chip suitable for protein capture (e.g., a CM5 chip with an anti-GST antibody covalently coupled for capturing GST-TUBEs).

-

-

Ligand Immobilization:

-

Inject a solution of GST-TUBE over the sensor surface at a low flow rate to achieve a low-density capture (e.g., ~30 Resonance Units (RU)) to minimize mass transport limitations.[6] A reference flow cell should be used for background subtraction.

-

-

Analyte Injection:

-

Prepare a dilution series of the analyte (e.g., K48 or K63-linked tetra-ubiquitin chains) in running buffer (e.g., HBS-EP+).

-

Inject the analyte solutions over the ligand-captured and reference surfaces, typically from the lowest to the highest concentration. Include buffer-only injections for double referencing.

-

-

Data Analysis:

-

After subtracting the reference cell signal and buffer injections, fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

-

Conclusion

Tandem Ubiquitin Binding Entities (TUBEs) represent a transformative technology in the field of ubiquitin research. By leveraging the principle of avidity, they provide an unprecedented ability to stabilize, isolate, and analyze polyubiquitylated proteins from their native context. Their utility extends from fundamental research, where they help elucidate the roles of specific E3 ligases and DUBs, to applied drug discovery, where they are critical for validating the mechanism of action for novel therapeutics like PROTACs. The continued development of TUBEs, including variants with enhanced chain selectivity and different affinity tags, will undoubtedly continue to accelerate our understanding of the complex language of the ubiquitin code.

References

- 1. researchgate.net [researchgate.net]

- 2. lifesensors.com [lifesensors.com]

- 3. Efficient protection and isolation of ubiquitylated proteins using tandem ubiquitin‐binding entities | EMBO Reports [link.springer.com]

- 4. lifesensors.com [lifesensors.com]

- 5. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Efficient protection and isolation of ubiquitylated proteins using tandem ubiquitin-binding entities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tandem Ubiquitin Binding Entities (TUBEs) as Tools to Explore Ubiquitin-Proteasome System and PROTAC Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tandem Ubiquitin Binding Entities (TUBEs) as Tools to Explore Ubiquitin-Proteasome System and PROTAC Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Polyubiquitin Chain Affinity of UM-2 (TUBE 2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, from protein degradation to signal transduction. The complexity of this system is underscored by the formation of polyubiquitin chains, which can be assembled through eight different linkages (K6, K11, K27, K29, K33, K48, K63, and linear M1). The specific linkage type of a polyubiquitin chain dictates its structure and downstream signaling consequences. To decipher this "ubiquitin code," researchers rely on tools that can selectively recognize and isolate proteins modified with specific polyubiquitin chains.

One such powerful tool is the Tandem Ubiquitin Binding Entity 2 (TUBE 2), also known as UM-2. TUBEs are engineered proteins containing multiple ubiquitin-binding domains (UBDs) linked together, which confers a dramatically increased affinity and avidity for polyubiquitin chains compared to single UBDs. This technical guide provides a comprehensive overview of the binding affinity of this compound (TUBE 2) for various polyubiquitin chains, complete with detailed experimental protocols and illustrative diagrams to support researchers in their study of ubiquitination.

Data Presentation: Quantitative Affinity of this compound (TUBE 2) for Polyubiquitin Chains

| Polyubiquitin Chain Linkage | Reported Affinity (Kd) | Method | Notes |

| K48-linked tetra-ubiquitin | Equivalent to K63 | Qualitative | Binds with high affinity, suitable for enrichment of K48-linked ubiquitinated proteins. |

| K63-linked tetra-ubiquitin | Equivalent to K48 | Qualitative | Binds with high affinity, making it a versatile tool for studying K63-mediated signaling pathways. |

| K6-linked polyubiquitin | Data not available | - | Further empirical determination is required. |

| K11-linked polyubiquitin | Data not available | - | Further empirical determination is required. |

| K27-linked polyubiquitin | Data not available | - | Further empirical determination is required. |

| K29-linked polyubiquitin | Data not available | - | Further empirical determination is required. |

| K33-linked polyubiquitin | Data not available | - | Further empirical determination is required. |

| Linear (M1)-linked polyubiquitin | Data not available | - | Further empirical determination is required. |

Note: The high affinity of TUBEs, generally in the low nanomolar range, makes precise Kd determination challenging with standard techniques and may require specialized approaches for accurate measurement.

Mandatory Visualization

Experimental Protocols

Surface Plasmon Resonance (SPR) for Affinity Determination

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures the change in refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.

Objective: To determine the association (k_a), dissociation (k_d), and equilibrium dissociation constant (K_d) of this compound (TUBE 2) for various polyubiquitin chains.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, Ni-NTA for His-tagged TUBE 2)

-

Purified this compound (TUBE 2) protein (ligand)

-

Purified polyubiquitin chains of desired linkage and length (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

-

Amine coupling kit (EDC, NHS, ethanolamine-HCl) if using a CM5 chip.

Procedure:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

For a CM5 chip, activate the surface with a 1:1 mixture of EDC and NHS.

-

Inject this compound (TUBE 2) diluted in immobilization buffer to the desired immobilization level (typically 2000-5000 RU).

-

Deactivate remaining active groups with ethanolamine-HCl.

-

For a Ni-NTA chip, inject a solution of His-tagged this compound (TUBE 2) to allow for capture onto the nickel-chelated surface.

-

-

Analyte Binding:

-

Prepare a dilution series of the polyubiquitin chain analyte in running buffer. A typical concentration range would be from 0.1 to 10 times the expected K_d.

-

Inject the analyte solutions over the immobilized this compound (TUBE 2) surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

-

Allow for dissociation in running buffer for a defined time (e.g., 300 seconds).

-

Inject a zero-concentration analyte (running buffer alone) to serve as a blank for double referencing.

-

-

Surface Regeneration:

-

After each analyte injection cycle, regenerate the sensor surface by injecting the regeneration solution to remove bound analyte.

-

Ensure the regeneration step does not denature the immobilized ligand.

-

-

Data Analysis:

-

Subtract the reference flow cell data and the blank injection data from the experimental sensorgrams.

-

Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine k_a, k_d, and calculate K_d (K_d = k_d / k_a).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (K_d), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Objective: To obtain a complete thermodynamic profile of the interaction between this compound (TUBE 2) and polyubiquitin chains.

Materials:

-

Isothermal titration calorimeter

-

Purified this compound (TUBE 2) protein

-

Purified polyubiquitin chains of desired linkage and length

-

Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze both this compound (TUBE 2) and the polyubiquitin chain solution against the same batch of dialysis buffer to minimize buffer mismatch effects.

-

Determine the accurate concentrations of both protein solutions using a reliable method (e.g., UV-Vis spectroscopy at 280 nm).

-

Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter.

-

-

Experimental Setup:

-

Load the this compound (TUBE 2) solution into the sample cell of the calorimeter. A typical concentration is in the range of 10-50 µM.

-

Load the polyubiquitin chain solution into the injection syringe. The concentration should be 10-20 times higher than the protein in the cell (e.g., 100-500 µM).

-

-

Titration:

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small injections (e.g., 2-10 µL) of the polyubiquitin chain solution into the sample cell containing this compound (TUBE 2).

-

Allow the system to reach equilibrium between each injection. The heat change associated with each injection is measured.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of polyubiquitin to this compound (TUBE 2).

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the K_d, ΔH, and n.

-

The Role of Tandem Ubiquitin Binding Entities (TUBEs) in Advancing Ubiquitin Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Tandem Ubiquitin Binding Entities (TUBEs), with a particular focus on TUBE 2, a powerful tool for the enrichment and analysis of polyubiquitinated proteins. The user's initial query regarding "UM-2" has been interpreted as referring to TUBE 2, a commercially available and widely used reagent in ubiquitin research. This guide will detail the core principles of TUBEs, their quantitative binding characteristics, and provide comprehensive experimental protocols for their application.

Introduction to Ubiquitination and the Challenge of its Study

Ubiquitination is a critical post-translational modification where ubiquitin, a small 76-amino acid regulatory protein, is attached to substrate proteins. This process, occurring through a three-step enzymatic cascade involving E1 (activating), E2 (conjugating), and E3 (ligating) enzymes, governs a vast array of cellular processes. These include protein degradation via the proteasome, DNA repair, signal transduction, and endocytosis[1][2]. The fate of the ubiquitinated protein is often determined by the topology of the ubiquitin chain, with different lysine linkages (e.g., K48, K63) directing the protein towards distinct cellular outcomes[1][3].

A significant challenge in studying protein ubiquitination is the dynamic and often transient nature of this modification. Ubiquitinated proteins are susceptible to rapid removal of ubiquitin chains by deubiquitinating enzymes (DUBs) and degradation by the proteasome[4][5]. This inherent instability makes the isolation and characterization of ubiquitinated proteins difficult[1].

Tandem Ubiquitin Binding Entities (TUBEs): A Solution for Stabilizing and Enriching Ubiquitinated Proteins

To overcome the challenges of studying ubiquitination, Tandem Ubiquitin Binding Entities (TUBEs) were developed. TUBEs are engineered proteins consisting of multiple ubiquitin-binding domains (UBDs) linked together, which results in a significantly increased affinity and avidity for polyubiquitin chains compared to single UBDs[6].

Key advantages of using TUBEs include:

-

High Affinity for Polyubiquitin Chains: TUBEs exhibit up to a 1000-fold greater affinity for polyubiquitin chains than single ubiquitin-binding associated domains (UBAs)[1][5]. This high affinity allows for the efficient capture of even low-abundance ubiquitinated proteins.

-

Protection from Deubiquitination and Degradation: A crucial feature of TUBEs is their ability to shield polyubiquitin chains from the activity of DUBs and the proteasome. This protective effect stabilizes the ubiquitinated state of proteins, allowing for their accumulation and subsequent analysis[4][5][6].

-

Versatility in Application: TUBEs can be conjugated to various tags (e.g., His6, FLAG) or immobilized on matrices like agarose or magnetic beads, facilitating a wide range of applications including pull-down assays, affinity chromatography, and far-western blotting[1][5].

Quantitative Data: Binding Affinities of TUBEs

The efficacy of TUBEs lies in their strong and specific binding to polyubiquitin chains. The following table summarizes the equilibrium dissociation constants (Kd) for the interaction of a TUBE construct (four tandem UBA domains from human ubiquilin 1, the basis for the commercial TUBE 2) with different ubiquitin species, as determined by surface plasmon resonance (SPR). A lower Kd value indicates a higher binding affinity.

| Interacting Species | Equilibrium Dissociation Constant (Kd) | Fold Increase in Affinity (UBA vs. TUBE) |

| Mono-ubiquitin | 120 ± 10 µM | 1 |

| K48-linked tetra-ubiquitin | 29 ± 5 nM | 930 |

| K63-linked tetra-ubiquitin | 27 ± 1 nM | 1000 |

Data adapted from Hjerpe et al., EMBO Rep. 2009.[1]

As the data indicates, this TUBE demonstrates a dramatically increased affinity for both K48- and K63-linked tetra-ubiquitin chains, with Kd values in the nanomolar range. Notably, the affinity for both linkage types is nearly equivalent, making TUBE 2 an excellent tool for enriching total polyubiquitinated proteins when the specific linkage type is unknown[7].

Experimental Protocols

This section provides detailed protocols for the enrichment of polyubiquitinated proteins from cell lysates using agarose-conjugated TUBE 2, followed by analysis via western blotting.

Preparation of Cell Lysate

-

Culture cells to the desired confluency (e.g., 80-90% confluency in a 10 cm dish).

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Aspirate PBS and add 1 mL of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 10% glycerol) supplemented with protease and DUB inhibitors (e.g., 1x protease inhibitor cocktail, 10 mM N-ethylmaleimide, 50 µM PR-619).

-

Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled tube. This is the cleared cell lysate.

-

Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).

Enrichment of Polyubiquitinated Proteins using Agarose-TUBE 2

-

Take a sufficient volume of cleared cell lysate (e.g., containing 1-2 mg of total protein).

-

Equilibrate the required amount of Agarose-TUBE 2 slurry (e.g., 20-40 µL of a 50% slurry) by washing it three times with 1 mL of lysis buffer without inhibitors. After each wash, pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C and discard the supernatant.

-

Add the equilibrated Agarose-TUBE 2 to the cleared cell lysate.

-

Incubate the mixture on a rotator for 2-4 hours or overnight at 4°C.

-

Pellet the agarose beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully remove and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold wash buffer (e.g., TBS-T: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Tween-20). After each wash, pellet the beads and discard the supernatant.

-

After the final wash, carefully remove all residual supernatant.

Elution and Sample Preparation for Western Blotting

-

To elute the bound proteins, add 50 µL of 2x Laemmli sample buffer directly to the agarose beads.

-

Boil the samples at 95-100°C for 5-10 minutes to release the proteins from the beads and denature them.

-

Centrifuge the tubes at 14,000 x g for 1 minute to pellet the agarose beads.

-

Carefully collect the supernatant containing the eluted, ubiquitinated proteins.

-

The samples are now ready for separation by SDS-PAGE and subsequent western blot analysis.

Western Blot Analysis

-

Load the eluted samples onto an appropriate percentage SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.

-

Wash the membrane three times with TBS-T for 10 minutes each.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBS-T for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Signaling Pathways and Experimental Workflows

The Ubiquitin-Proteasome System

References

- 1. Efficient protection and isolation of ubiquitylated proteins using tandem ubiquitin-binding entities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifesensors.com [lifesensors.com]

- 3. lifesensors.com [lifesensors.com]

- 4. lifesensors.com [lifesensors.com]

- 5. lifesensors.com [lifesensors.com]

- 6. tebubio.com [tebubio.com]

- 7. TUBE (Tandem Ubiquitin Binding Entity) (LifeSensors)ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

An In-Depth Technical Guide to UM-2 TUBE 2 for the Study of Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tandem Ubiquitin Binding Entity 2 (TUBE 2), a powerful tool for the study of protein ubiquitination and degradation. This document details the core technology, quantitative specifications, key applications, and a detailed experimental protocol for its use.

Introduction: Overcoming the Challenges of Ubiquitin Research

Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, most notably protein degradation via the ubiquitin-proteasome system.[1] The study of ubiquitinated proteins is inherently challenging due to their intrinsic instability; they are rapidly processed by deubiquitylating enzymes (DUBs) or degraded by the proteasome.[2][3] This instability often precludes the effective isolation and characterization of these crucial protein species.[3]

Tandem Ubiquitin Binding Entities (TUBEs) were developed to address this challenge.[3][4] TUBEs are engineered proteins composed of multiple, tandemly repeated ubiquitin-binding domains (UBDs) that act as high-affinity "traps" for polyubiquitinated proteins.[4][5] UM-2 TUBE 2 is a pan-selective TUBE, designed to capture a broad range of polyubiquitylated substrates, making it an invaluable tool for researchers.[1]

Core Technology: The TUBE 2 Mechanism of Action

The power of TUBE 2 lies in two key features: high-affinity binding and substrate protection.

-

High-Affinity Binding : TUBE 2 exhibits up to a 1,000-fold greater affinity for polyubiquitin chains than a single ubiquitin-binding domain.[3][6][7][8] This binding is in the low nanomolar range, allowing for the efficient capture of even low-abundance ubiquitinated proteins from complex biological samples like cell and tissue lysates.[4][6]

-

Protection from Degradation and Deubiquitylation : Crucially, when TUBE 2 binds to a polyubiquitin chain, it sterically hinders the access of both DUBs and the proteasome.[4][5][7] This protective effect stabilizes the ubiquitinated protein, effectively "capturing" it in its modified state for subsequent analysis.[2][3] This stabilization is achieved without the need for specific proteasome or DUB inhibitors, which can have off-target effects.[3][4][9]

Figure 1. Mechanism of TUBE 2-mediated stabilization of ubiquitylated proteins.

Quantitative Specifications

This compound TUBE 2 is distinguished by its high affinity and pan-selective nature. As a starting point for studying unknown ubiquitin linkages, its equivalent affinity for K48- and K63-linked chains is a significant advantage.[6]

| Parameter | Value / Description | Reference |

| Product Name | This compound TUBE 2 (Tandem Ubiquitin Binding Entity 2) | [3] |

| Affinity Enhancement | Up to 1000-fold higher than a single UBA domain | [3][6][9] |

| Binding Affinity (Kd) | Low nanomolar (nM) range | [4][6] |

| Linkage Selectivity | Equivalent affinity for K48 and K63 tetra-ubiquitin chains | [3][6] |

| Comparative Selectivity | TUBE 1 displays ~10-fold higher affinity for K63 vs. K48 chains | [6] |

| Molecular Weight | 38.5 kDa (for His6-tagged version) | [3] |

| Available Formats | His6-tagged, GST-tagged, Agarose-conjugated, Magnetic Beads | [3][7][8][9] |

Applications in Protein Degradation Research

The ability of TUBE 2 to isolate and stabilize ubiquitinated proteins makes it suitable for a variety of downstream applications.[1][5]

-

Enrichment for Western Blotting : TUBE 2 pull-downs can be used to enrich a specific protein of interest, allowing for its ubiquitination status to be assessed by western blot using a target-specific antibody.[1]

-

Mass Spectrometry (Ubiquitomics) : TUBE 2 is a powerful tool for global ubiquitin proteomics.[4][5] By isolating the entire pool of ubiquitinated proteins from a lysate, researchers can identify thousands of ubiquitinated substrates and their modification sites via mass spectrometry.[5]

-

Identification of E3 Ligase Substrates : By overexpressing a specific E3 ubiquitin ligase in cells, TUBE 2 can be used to capture and identify its ubiquitinated substrates.[2]

-

Characterization of Drug Action : In drug development, particularly for PROTACs and molecular glues, TUBE 2 can be used to confirm the ubiquitination of a target protein following compound treatment.

Figure 2. General experimental workflow for TUBE 2-based pull-down assays.

Experimental Protocol: Purification of Polyubiquitylated Proteins

The following is a generalized protocol for the enrichment of polyubiquitylated proteins from cell culture using Agarose-TUBE 2.[6] This protocol may require optimization based on cell type and experimental goals.

Materials:

-

Cell culture plates (e.g., 10 cm dish with ~1.5 x 10^6 cells)

-

Cell Lysis Buffer (e.g., RIPA buffer, user-defined)

-

TBS-T (Tris-Buffered Saline with Tween-20)

-

Agarose-TUBE 2 slurry (e.g., LifeSensors Cat. No. UM402)

-

Pre-chilled 1.5 mL microcentrifuge tubes

-

Refrigerated centrifuge

Procedure:

-

Preparation : Pre-chill the cell lysis buffer to 4°C.[6]

-

Cell Lysis :

-

Lysate Clarification :

-

Centrifuge the lysate at high speed (~14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[6]

-

Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

-

TUBE 2 Incubation :

-

Washing :

-

Elution and Analysis :

-

After the final wash, remove all supernatant.

-

Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

The samples are now ready for analysis by SDS-PAGE and Western blotting or for preparation for mass spectrometry.

-

Conclusion

This compound TUBE 2 is a robust and versatile reagent that effectively addresses the primary difficulty in ubiquitination research: the instability of modified substrates.[3] By providing high-affinity capture and robust protection from enzymatic degradation, TUBE 2 enables the reliable enrichment and identification of ubiquitinated proteins.[3][4][6] Its pan-selective binding profile makes it an ideal starting point for investigating protein degradation pathways, identifying novel E3 ligase substrates, and characterizing the mechanism of action for new therapeutics in drug discovery.[1][6]

References

- 1. lifesensors.com [lifesensors.com]

- 2. A comprehensive method for detecting ubiquitinated substrates using TR-TUBE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifesensors.com [lifesensors.com]

- 4. lifesensors.com [lifesensors.com]

- 5. researchgate.net [researchgate.net]

- 6. TUBE (Tandem Ubiquitin Binding Entity) (LifeSensors)ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 7. lifesensors.com [lifesensors.com]

- 8. lifesensors.com [lifesensors.com]

- 9. lifesensors.com [lifesensors.com]

Unraveling the Role of the Sigma-2 (σ2) Receptor in Neurodegeneration Research

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for a specific compound designated "UM-2" in the context of neurodegeneration research did not yield conclusive results for a widely recognized molecule. However, extensive research points to the significant and emerging role of the Sigma-2 (σ2) receptor as a key therapeutic target in neurodegenerative diseases. This guide focuses on the σ2 receptor, a topic of intense investigation that may be related to the original query.

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) present a formidable challenge to modern medicine due to their complex pathology and lack of effective treatments. A growing body of evidence has identified the Sigma-2 (σ2) receptor, now known to be encoded by the TMEM97 gene, as a promising therapeutic target.[1][2][3] The σ2 receptor is a transmembrane protein primarily located in the endoplasmic reticulum and is highly expressed in various regions of the brain, including the cortex, hippocampus, and substantia nigra.[1][3] Its involvement in key cellular processes implicated in neurodegeneration, such as calcium homeostasis, protein trafficking, and autophagy, has positioned it as a focal point for drug discovery efforts.[1][2][4] This technical guide provides an in-depth overview of the role of the σ2 receptor in neurodegeneration research, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Data Presentation: Quantitative Analysis of σ2 Receptor Ligands

The following tables summarize the quantitative data for select σ2 receptor ligands that have been investigated for their neuroprotective effects.

Table 1: Binding Affinities and Functional Activities of Selected σ2 Receptor Ligands

| Compound | Target(s) | Binding Affinity (Ki, nM) | Functional Activity | Disease Model(s) | Reference(s) |

| SAS-0132 | σ2R Antagonist | Not specified | Neuroprotective, improves cognitive performance | Alzheimer's Disease (C. elegans, mouse models) | [4][5] |

| DKR-1051 | σ2R Ligand | Not specified | Modulates intracellular Ca2+ levels | Alzheimer's Disease (in vitro) | [4] |

| JVW-1009 | σ2R Antagonist | Not specified | Neuroprotective | Alzheimer's Disease (C. elegans model) | [4] |

| CT1812 | σ2R Antagonist | Not specified | Prevents and displaces Aβ oligomer binding | Alzheimer's Disease (Phase II Clinical Trial) | [5] |

| Rivastigmine | AChE inhibitor, σ2R ligand | Not specified | Acetylcholinesterase inhibition | Alzheimer's Disease | [6][7] |

Table 2: In Vivo Efficacy of σ2 Receptor Modulators

| Compound | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |

| SAS-0132 | Thy-1 hAPPLond/Swe+ transgenic mice (AD model) | Chronic daily dosing | Improved cognitive performance | [4] |

| Generic σ2R Modulators | Transgenic mice (AD model) | Not specified | Significantly better performance in Morris water maze task | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the study of σ2 receptors in neurodegeneration.

In Vitro Neuroprotection Assays

-

Objective: To assess the ability of a compound to protect neuronal cells from toxic insults relevant to neurodegenerative diseases.

-

Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-SH) are commonly used.[4][8][9]

-

Protocol: Aβ- or α-synuclein-induced Neurotoxicity Assay [8]

-

Seed SH-SY5Y or HMC3 cells in 96-well plates.

-

Induce a disease phenotype by treating cells with disease-associated proteins like Amyloid-β (Aβ) oligomers or α-synuclein fibrils for 24 hours.[8]

-

Concurrently treat cells with various concentrations of the test compound (e.g., a σ2 receptor ligand).

-

Assess cell viability using assays such as the MTT reduction assay or by measuring lactate dehydrogenase (LDH) release.[9][10]

-

A significant increase in cell viability in the presence of the test compound compared to the toxin-only control indicates a neuroprotective effect.[9]

-

-

Protocol: Oxidative Stress Assay [11]

-

Culture NSC34 motor neuron cells in 96- or 384-well plates.

-

Induce oxidative stress through methods like serum withdrawal or treatment with an oxidizing agent (e.g., H2O2).[10][11]

-

Treat cells with the test compound.

-

Measure the levels of reactive oxygen species (ROS) using fluorescent probes like dichlorofluorescein (DCF).[9][11]

-

A reduction in ROS levels in compound-treated cells compared to controls suggests antioxidant properties.[9]

-

In Vivo Animal Models for Efficacy Testing

-

Objective: To evaluate the therapeutic efficacy of a compound in a living organism exhibiting key features of a neurodegenerative disease.

-

Animal Models:

-

Alzheimer's Disease: Transgenic mice expressing human amyloid precursor protein (APP) with mutations (e.g., Thy-1 hAPPLond/Swe+).[4][12]

-

Parkinson's Disease: Neurotoxin-based models using agents like 6-hydroxydopamine (6-OHDA) or MPTP to induce dopaminergic neurodegeneration.[13][14]

-

ALS: Transgenic mice expressing mutant human SOD1 (e.g., SOD1-G93A).[15]

-

-

General Protocol for Cognitive Assessment (e.g., Morris Water Maze for AD models) [1]

-

Administer the test compound (e.g., SAS-0132) or vehicle to the animal model over a specified period (chronic daily dosing).[4]

-

The Morris water maze apparatus consists of a circular pool filled with opaque water with a hidden escape platform.

-

Train the animals to find the hidden platform over several days.

-

In the probe trial, remove the platform and record the time spent in the target quadrant where the platform was previously located.

-

Improved performance (e.g., shorter escape latency, more time in the target quadrant) in the treated group compared to the vehicle group suggests cognitive enhancement.[1]

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The σ2 receptor is implicated in multiple cellular signaling pathways that are crucial for neuronal health. Its modulation can influence calcium signaling, protein trafficking, and autophagy.[1][4]

Caption: σ2 receptor signaling in neurodegeneration.

Experimental Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential neuroprotective compound targeting the σ2 receptor.

Caption: Preclinical drug discovery workflow for neurodegeneration.

Logical Relationships

The diagram below outlines the hypothesized mechanism by which σ2 receptor antagonists exert their neuroprotective effects in the context of Alzheimer's disease.

Caption: Mechanism of σ2R antagonist-mediated neuroprotection.

Conclusion

The Sigma-2 (σ2) receptor represents a compelling and multifaceted target for therapeutic intervention in neurodegenerative diseases. Its role in fundamental cellular processes that are disrupted in these disorders provides a strong rationale for the continued development of selective σ2 receptor modulators. While the specific identity of "this compound" remains elusive in the public domain, the broader research into σ2 receptor ligands, such as SAS-0132 and CT1812, offers significant promise. Future research should focus on elucidating the precise molecular mechanisms of σ2 receptor signaling in different neuronal populations and disease contexts, as well as advancing the most promising lead compounds through rigorous preclinical and clinical evaluation. This in-depth understanding will be critical in translating the therapeutic potential of σ2 receptor modulation into effective treatments for patients suffering from devastating neurodegenerative conditions.

References

- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psj.mums.ac.ir [psj.mums.ac.ir]

- 8. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 9. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. maze.conductscience.com [maze.conductscience.com]

- 13. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

In-Depth Technical Guide: Applications of the UM-2 Cell Line in Cancer Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The UM-2 cell line, registered in the Cellosaurus database as CVCL_VH01, is a valuable in vitro model for studying the cellular and molecular biology of oral squamous cell carcinoma (OSCC), specifically of the tongue. Established from a primary lesion of a 47-year-old male patient with tongue squamous cell carcinoma who had not received prior therapy, this compound is characterized by its low metastatic potential. This attribute, particularly when compared to its highly metastatic counterpart, the UM-1 cell line derived from the same patient, makes it an exceptional tool for investigating the molecular determinants of cancer progression, invasion, and metastasis. This guide provides a comprehensive overview of the this compound cell line, its applications in cancer research, detailed experimental protocols, and insights into relevant signaling pathways.

Characteristics of the this compound Cell Line

The this compound cell line exhibits distinct morphological and behavioral characteristics that are foundational to its application in cancer research. These properties provide a baseline for experimental design and interpretation of results.

| Characteristic | Description | Reference |

| Cell Line Name | This compound | [1] |

| Cellosaurus ID | CVCL_VH01 | [1] |

| Species of Origin | Homo sapiens (Human) | [1] |

| Tissue of Origin | Tongue | [1] |

| Disease | Tongue Squamous Cell Carcinoma | [1] |

| Metastatic Potential | Low | [1][2] |

| Morphology | Colony-formed growth pattern with firm cell-cell adhesion | [2] |

| Motility | Low | [1] |

| Invasive Activity | Negligible invasive activity on a collagen gel matrix | [1] |

| Doubling Time | Approximately 19.18 hours | [1] |

| E-cadherin Expression | High, in contrast to the low expression in the highly metastatic UM-1 cell line | [2] |

Applications in Cancer Cell Biology

The primary application of the this compound cell line lies in comparative studies with its highly metastatic counterpart, UM-1. This pair of cell lines provides a unique opportunity to dissect the molecular mechanisms that drive the metastatic cascade in oral squamous cell carcinoma.

3.1 Investigating Tumor Metastasis and Invasion: The stark contrast in metastatic and invasive potential between UM-1 and this compound cells makes them an ideal model to identify genes and signaling pathways involved in these processes. The differential expression of E-cadherin, a key molecule in cell-cell adhesion, is a prime example of the insights that can be gained from comparing these two cell lines.[2]

3.2 Studies on Signaling Pathways in Oral Cancer: While direct studies on signaling pathways in this compound are not extensively documented in currently available literature, research on the paired UM-1 cell line provides strong indications of relevant pathways to investigate. For instance, the miR-99 family of microRNAs has been shown to target the Insulin-like Growth Factor 1 Receptor (IGF1R) and the mechanistic Target of Rapamycin (mTOR) signaling pathways in head and neck squamous cell carcinoma (HNSCC) cell lines, including UM-1.[3] Given their shared origin, investigating the status and activity of the IGF1R/mTOR pathway in this compound cells would be a logical and promising area of research.

3.3 Drug Discovery and Development: The this compound cell line can be utilized as a low-metastatic control in screening assays to identify compounds that specifically inhibit the metastatic phenotype of more aggressive cancer cells. By comparing the effects of a drug on both UM-1 and this compound cells, researchers can distinguish between general cytotoxicity and specific anti-metastatic activity.

Signaling Pathways of Interest

Based on research in related HNSCC cell lines, particularly the paired UM-1 line, the following signaling pathway is of high interest for investigation using the this compound cell line.

4.1 The IGF1R/mTOR Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. In many cancers, this pathway is dysregulated. The miR-99 family (including miR-99a, miR-99b, and miR-100) has been identified as a tumor suppressor in HNSCC, and its members are known to directly target and downregulate both IGF1R and mTOR.[3] Investigating the expression levels of the miR-99 family and the activity of the IGF1R/mTOR pathway in this compound cells could provide valuable insights into the molecular mechanisms that contribute to its low metastatic potential.

Caption: The IGF1R/mTOR signaling pathway and its regulation by the miR-99 family.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the this compound cell line. These protocols are based on standard techniques used for oral squamous cell carcinoma cell lines and should be optimized for specific experimental conditions.

5.1 Cell Culture of this compound Cells

This protocol outlines the standard procedure for the maintenance and propagation of the this compound cell line.

-

Reagents and Materials:

-

This compound cells (CVCL_VH01)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO2)

-

-

Procedure:

-

Maintain this compound cells in a T-75 flask with supplemented DMEM.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor cell growth daily and passage the cells when they reach 80-90% confluency.

-

To passage, aspirate the culture medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete culture medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh, pre-warmed medium.

-

Return the flask to the incubator.

-

5.2 Western Blot Analysis for Protein Expression

This protocol is for the detection and quantification of specific proteins, such as E-cadherin, IGF1R, and mTOR, in this compound cell lysates.

-

Reagents and Materials:

-

Cultured this compound cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-E-cadherin, anti-IGF1R, anti-mTOR, anti-beta-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Wash cultured this compound cells with ice-cold PBS and lyse them in RIPA buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Caption: A generalized workflow for Western Blot analysis.

5.3 In Vitro Cell Migration (Wound Healing) Assay

This assay is used to assess the migratory capacity of this compound cells, which is expected to be low.

-

Reagents and Materials:

-

This compound cells

-

6-well plates

-

Sterile 200 µL pipette tips

-

Culture medium with reduced serum (e.g., 1% FBS)

-

Microscope with a camera

-

-

Procedure:

-

Seed this compound cells in 6-well plates and grow them to full confluency.

-

Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with a low-serum medium to minimize cell proliferation.

-

Capture images of the scratch at 0 hours.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).

-

Quantify the wound closure by measuring the area of the scratch over time.

-

5.4 In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, a key step in metastasis.

-

Reagents and Materials:

-

This compound cells

-

Transwell inserts with 8 µm pores

-

Matrigel or a similar basement membrane matrix

-

Serum-free medium

-

Medium with 10% FBS (as a chemoattractant)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

-

-

Procedure:

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend this compound cells in serum-free medium.

-

Seed the cells in the upper chamber of the Transwell insert.

-

Fill the lower chamber with medium containing 10% FBS.

-

Incubate for 24-48 hours.

-

After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of invading cells in several microscopic fields.

-

Quantitative Data Summary

| Experiment | Parameter Measured | This compound (Low Metastatic) | UM-1 (High Metastatic) |

| Cell Proliferation | Doubling Time (hours) | ~19.18 | Data to be generated |

| Western Blot | Relative E-cadherin Expression | High | Low |

| Relative IGF1R Expression | Data to be generated | Data to be generated | |

| Relative mTOR Expression | Data to be generated | Data to be generated | |

| Migration Assay | % Wound Closure at 24h | Data to be generated | Data to be generated |

| Invasion Assay | Number of Invading Cells | Data to be generated | Data to be generated |

Conclusion

The this compound cell line, with its well-defined low-metastatic phenotype, serves as an invaluable resource for cancer cell biology research, particularly in the field of oral squamous cell carcinoma. Its use in conjunction with the highly metastatic UM-1 cell line provides a powerful platform for comparative studies aimed at elucidating the molecular drivers of tumor progression and metastasis. Future research focusing on a comprehensive characterization of the signaling pathways, such as the IGF1R/mTOR pathway, and the gene expression profiles of this compound cells will undoubtedly contribute to a deeper understanding of OSCC and aid in the development of novel therapeutic strategies.

References

- 1. Cellosaurus cell line UM2 (CVCL_VH01) [cellosaurus.org]

- 2. Establishment of high and low metastasis cell lines derived from a human tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Down-regulation of the microRNA-99 family members in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Core Concept: Tandem Ubiquitin Binding Entities (TUBEs)

An In-depth Technical Guide to the Specificity of UM-2 TUBE 2 for Ubiquitin Linkages

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the this compound TUBE 2 (Tandem Ubiquitin Binding Entity 2), focusing on its specificity for various ubiquitin linkages. We will delve into the quantitative binding data, detailed experimental protocols for its use, and visual representations of experimental workflows and its application in studying signaling pathways.

Tandem Ubiquitin Binding Entities (TUBEs) are engineered proteins that consist of multiple ubiquitin-binding domains (UBDs) linked together. This tandem arrangement results in a significantly higher affinity for polyubiquitin chains compared to a single UBD, with dissociation constants (Kd) often in the nanomolar range.[1] TUBEs are invaluable tools in ubiquitin research as they can be used to enrich, isolate, and protect polyubiquitinated proteins from cellular lysates for downstream analysis.[2][3]

This compound TUBE 2: A Pan-Selective Ubiquitin Binder

This compound TUBE 2 is characterized as a "pan-selective" TUBE, designed to recognize and bind to various polyubiquitin chain linkages with high affinity.[4] This property makes it an excellent tool for studying the global ubiquitome or for enriching ubiquitinated proteins when the specific linkage type is unknown.

Data Presentation: Quantitative Binding Affinity

The following table summarizes the known binding affinities of this compound TUBE 2 for different ubiquitin linkages. While specific Kd values for every linkage type are not publicly available, the manufacturer and scientific literature provide a strong indication of its high-affinity, pan-selective nature.

| Ubiquitin Linkage | Binding Affinity (Kd) | Notes |

| All Linkage Types | 1-10 nM | Pan-selective TUBEs exhibit a high affinity for all polyubiquitin chains within this range.[5] |

| K48-linked tetra-ubiquitin | Equivalent to K63 | This compound TUBE 2 displays equivalent affinity for both K48- and K63-linked chains.[6][7] |

| K63-linked tetra-ubiquitin | Equivalent to K48 | This compound TUBE 2 displays equivalent affinity for both K48- and K63-linked chains.[6][7] |

| M1 (Linear) | Expected within 1-10 nM | As a pan-selective TUBE, high-affinity binding is anticipated. |

| K6, K11, K27, K29, K33 | Expected within 1-10 nM | As a pan-selective TUBE, high-affinity binding is anticipated. |

Note: The binding affinities are generally determined for tetra-ubiquitin chains, as the avidity of TUBEs increases with the length of the polyubiquitin chain.

Experimental Protocols

Pull-down of Polyubiquitinated Proteins from Cell Lysates

This protocol describes the enrichment of polyubiquitinated proteins from cell lysates using this compound TUBE 2 conjugated to agarose beads.

Materials:

-

Cells of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase (DUB) inhibitors (e.g., NEM, PR-619)

-

This compound TUBE 2-agarose beads (or equivalent affinity resin)

-

Wash buffer (e.g., TBS-T: Tris-Buffered Saline with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer, or a non-denaturing elution buffer if downstream applications require native proteins)

-

Microcentrifuge

-

End-over-end rotator

Procedure:

-

Cell Lysis:

-

Culture and treat cells as required for your experiment.

-

Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and DUB inhibitors.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled microcentrifuge tube. Determine the protein concentration of the lysate.

-

-

Enrichment of Polyubiquitinated Proteins:

-

Equilibrate the required amount of this compound TUBE 2-agarose beads by washing them three times with ice-cold lysis buffer.

-

Add the equilibrated beads to the cell lysate (a typical starting point is 20-30 µL of bead slurry for 1-2 mg of total protein).

-

Incubate the lysate with the beads on an end-over-end rotator for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully remove the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual supernatant.

-

-

Elution:

-

For analysis by SDS-PAGE and Western blotting, add 2X SDS-PAGE sample buffer directly to the beads.

-

Boil the sample at 95-100°C for 5-10 minutes to elute the bound proteins.

-

Centrifuge to pellet the beads, and collect the supernatant containing the enriched ubiquitinated proteins.

-

Determination of Binding Affinity by Surface Plasmon Resonance (SPR)

This protocol provides a general framework for measuring the binding affinity of this compound TUBE 2 to specific ubiquitin chains using SPR.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

This compound TUBE 2 (as the ligand)

-

Purified ubiquitin chains of a specific linkage type (as the analyte)

-

SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Procedure:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.

-

Inject a solution of this compound TUBE 2 (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the this compound TUBE 2 to allow for background subtraction.

-

-

Binding Analysis:

-

Prepare a dilution series of the specific ubiquitin chain analyte in running buffer (e.g., ranging from low nM to µM concentrations).

-

Inject the different concentrations of the analyte over the this compound TUBE 2-immobilized and reference flow cells at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

Between analyte injections, regenerate the sensor surface if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove the bound analyte.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

-

Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. Tandem Ubiquitin Binding Entities (TUBEs) as Tools to Explore Ubiquitin-Proteasome System and PROTAC Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient protection and isolation of ubiquitylated proteins using tandem ubiquitin‐binding entities | EMBO Reports [link.springer.com]

- 3. Purification and Detection of Ubiquitinated Plant Proteins Using Tandem Ubiquitin Binding Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifesensors.com [lifesensors.com]

- 5. lifesensors.com [lifesensors.com]

- 6. TUBE (Tandem Ubiquitin Binding Entity) (LifeSensors)ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 7. lifesensors.com [lifesensors.com]

Foundational Principles of Ubiquitin Affinity Purification: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitination is a reversible and highly versatile post-translational modification (PTM) that plays a pivotal role in regulating a vast array of cellular processes.[1][2][3] This process involves the covalent attachment of a 76-amino acid protein, ubiquitin, to substrate proteins, thereby dictating their fate and function.[3][4][5] The consequences of ubiquitination are diverse, ranging from proteasomal degradation of the target protein to alterations in protein localization, activity, and protein-protein interactions.[4][6][7] Given its central role in cell biology, the ability to effectively purify and study ubiquitinated proteins is crucial for understanding disease mechanisms and for the development of novel therapeutics.[1][8]

This technical guide provides a comprehensive overview of the foundational principles of ubiquitin affinity purification. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to select and apply the most appropriate methods for their specific research needs. We will delve into the core concepts of the ubiquitin-proteasome system, explore the various affinity purification strategies, present detailed experimental protocols, and provide quantitative data to facilitate methodological comparison.

The Ubiquitin-Proteasome System: A Brief Overview

The ubiquitination process is a highly regulated enzymatic cascade involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][2][4][9]

-

E1 (Ubiquitin-Activating Enzyme): In an ATP-dependent reaction, the E1 enzyme forms a thioester bond with ubiquitin, thereby activating it.[1][4][9]

-

E2 (Ubiquitin-Conjugating Enzyme): The activated ubiquitin is then transferred to the catalytic cysteine residue of an E2 enzyme.[1][4]

-

E3 (Ubiquitin Ligase): The E3 ligase recognizes the specific substrate protein and catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the substrate, forming an isopeptide bond.[1][4]

Proteins can be modified with a single ubiquitin molecule (monoubiquitination) or with multiple ubiquitin molecules (multi-monoubiquitination).[3][9][10] Furthermore, ubiquitin itself has seven internal lysine residues (K6, K11, K27, K29, K33, K48, and K63) and an N-terminal methionine (M1), which can serve as attachment points for subsequent ubiquitin molecules, leading to the formation of polyubiquitin chains of various lengths and linkages.[9][10] The specific type of ubiquitin modification determines the functional outcome for the target protein.[2] For instance, K48-linked polyubiquitin chains are the canonical signal for proteasomal degradation, while K63-linked chains are often involved in non-proteolytic signaling events such as DNA repair and kinase activation.[4][11]

The reversibility of ubiquitination is maintained by deubiquitinating enzymes (DUBs), which cleave ubiquitin from substrate proteins, thereby regulating ubiquitin-mediated signaling pathways.[1][4]

Signaling Pathway: The Ubiquitination Cascade

Caption: The enzymatic cascade of protein ubiquitination.

Core Strategies for Ubiquitin Affinity Purification

Several affinity-based methods have been developed to isolate ubiquitinated proteins from complex biological samples. These techniques primarily rely on reagents that specifically recognize and bind to ubiquitin or ubiquitin chains. The choice of method depends on the specific research question, the nature of the ubiquitinated target, and the desired purity and yield.

Ubiquitin-Binding Domains (UBDs)

UBDs are conserved protein modules that non-covalently interact with ubiquitin.[3][5] More than 20 families of UBDs have been identified, each exhibiting distinct binding affinities and specificities for different ubiquitin linkages.[12] This diversity allows for the selective enrichment of proteins with specific types of ubiquitin modifications.[3][12] For instance, the UBA domains of hHR23A and MUD1 show a preference for K48-linked chains, while the Npl4 zinc finger domain of TAK1-binding protein 2 favors K63-linked chains.[12]

Advantages:

-

Enables the purification of endogenously ubiquitinated proteins without the need for overexpression of tagged ubiquitin.[3][13]

-

The diversity of UBDs allows for the selective enrichment of specific ubiquitin chain linkages.[3][12]

Limitations:

-

The relatively low affinity of single UBDs for ubiquitin can lead to inefficient pulldown.[13]

-

Binding can be biased towards certain ubiquitin chain types, potentially not reflecting the global ubiquitination landscape.[12]

Tandem Ubiquitin Binding Entities (TUBEs)

To overcome the low affinity of single UBDs, engineered proteins called Tandem Ubiquitin Binding Entities (TUBEs) have been developed.[13][14] TUBEs consist of multiple UBDs linked together, resulting in a significantly higher avidity for polyubiquitin chains, with dissociation constants (Kd) in the nanomolar range.[14][15][16] This high affinity allows for the efficient capture of polyubiquitinated proteins from cell and tissue lysates.[14][17] Furthermore, TUBEs have been shown to protect ubiquitinated proteins from deubiquitination and proteasomal degradation, thereby preserving the integrity of the sample.[7][14][15] Both pan-selective TUBEs, which bind to all types of polyubiquitin chains, and chain-selective TUBEs (e.g., for K48, K63, or M1 linkages) are available.[14][16]

Advantages:

-

High-affinity binding to polyubiquitin chains, leading to efficient enrichment.[14][15][16]

-

Protects ubiquitinated proteins from DUBs and proteasomal degradation.[7][14][15]

-

Available in both pan-selective and chain-selective formats.[14][16]

Limitations:

-

Primarily effective for the purification of polyubiquitinated proteins, with lower efficiency for monoubiquitinated substrates.[6][8]

Ubiquitin-Specific Antibodies

Antibodies that specifically recognize ubiquitin are another powerful tool for affinity purification.[13][18] These can be categorized into:

-

Pan-ubiquitin antibodies: These antibodies recognize all forms of ubiquitin, including monomeric, polymeric, and substrate-conjugated forms.[10] The monoclonal antibody FK2 is a widely used example that efficiently isolates both mono- and polyubiquitinated proteins.[6][13]

-

Linkage-specific antibodies: These antibodies are designed to recognize specific polyubiquitin chain linkages, such as K48 or K63, enabling the targeted purification of proteins with these modifications.[10][19]

-

Ubiquitin remnant (di-Gly) antibodies: Following tryptic digestion of ubiquitinated proteins, a di-glycine "remnant" remains attached to the modified lysine residue.[18] Antibodies specific for this di-Gly remnant are highly effective for the enrichment of ubiquitinated peptides for mass spectrometry-based proteomics.[12]

Advantages:

-

High specificity and affinity for ubiquitin.

-

The availability of linkage-specific and di-Gly remnant antibodies allows for targeted and in-depth analyses.[10][12][19]

Limitations:

-

The production of high-affinity and specific anti-ubiquitin antibodies can be challenging due to the high conservation of the ubiquitin protein.[13]

-

Off-target binding and high background can be a concern in some applications.[12]

Affinity-Tagged Ubiquitin

This approach involves the overexpression of ubiquitin fused to an affinity tag, such as a polyhistidine (His6) tag, in cells.[3][18] The tagged ubiquitin is incorporated into cellular proteins through the endogenous ubiquitination machinery. Subsequently, ubiquitinated proteins can be purified from cell lysates under denaturing conditions using affinity chromatography, such as Immobilized Metal Affinity Chromatography (IMAC) for His-tagged ubiquitin.[3][18] This method is particularly useful for identifying the substrates of a specific E3 ligase by co-expressing the tagged ubiquitin with the E3 of interest.

Advantages:

-

Allows for purification under denaturing conditions, which effectively inactivates DUBs and disrupts non-covalent protein interactions.[18][20]

-

High yield of ubiquitinated proteins.

Limitations:

-

Overexpression of tagged ubiquitin may interfere with normal cellular physiology.[12]

-

This method is not suitable for analyzing endogenous ubiquitination in primary tissues or in cells that are difficult to transfect.[3][12]

Quantitative Data Summary

The selection of an appropriate affinity reagent is often guided by its binding affinity for different ubiquitin chain types. The following table summarizes key quantitative data for various ubiquitin-binding domains and engineered reagents.

| Affinity Reagent | Target Ubiquitin Linkage(s) | Reported Dissociation Constant (Kd) | Reference(s) |

| UBDs | |||

| UBA2 domain of hHR23A | K48-linked chains (higher affinity) | ~2-500 µM (general range for UBDs) | [3][12] |

| UBA domains of Dsk2 and UQ1 | Binds to multiple linkage types | ~2-500 µM (general range for UBDs) | [3][12] |

| Npl4 zinc finger (NZF) | K63-linked chains | ~2-500 µM (general range for UBDs) | [12] |

| UBAN domain of NEMO | Linear (M1) chains | ~2-500 µM (general range for UBDs) | [12] |

| TUBEs | |||

| Pan-selective TUBEs | All polyubiquitin chains | Nanomolar range | [14][16] |

| K48-selective TUBEs | K48-linked chains | Nanomolar range | [14] |

| K63-selective TUBEs | K63-linked chains | Nanomolar range | [14] |

| M1-selective TUBEs | Linear (M1) chains | Nanomolar range | [14] |

| Engineered UBDs | |||

| OtUBD | Mono- and poly-ubiquitin | Low nanomolar range | [8] |

| ThUBDs (Tandem hybrid UBDs) | All seven lysine-linked chains | High affinity (unbiased) | [21] |

Experimental Protocols

This section provides detailed methodologies for key ubiquitin affinity purification experiments. These protocols are intended as a general guide and may require optimization for specific applications.

TUBE-Based Pulldown of Polyubiquitinated Proteins

This protocol describes the enrichment of polyubiquitinated proteins from cell lysates using TUBE-conjugated agarose beads.

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 10% glycerol, supplemented with protease and DUB inhibitors (e.g., 10 mM N-ethylmaleimide (NEM), 1x protease inhibitor cocktail)

-

TUBE-conjugated agarose resin (e.g., Agarose-TUBE1 from LifeSensors)

-

Wash Buffer: Lysis buffer without protease and DUB inhibitors

-

Elution Buffer: 2x Laemmli sample buffer

Procedure: